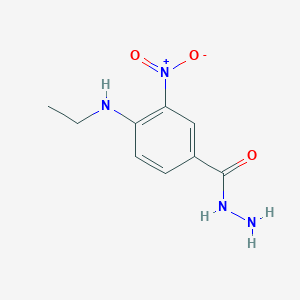

4-(Ethylamino)-3-nitrobenzohydrazide

Description

The exact mass of the compound this compound is 224.09094026 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)-3-nitrobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-2-11-7-4-3-6(9(14)12-10)5-8(7)13(15)16/h3-5,11H,2,10H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJZBXUWJKCVHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259865 |

Source

|

| Record name | 4-(Ethylamino)-3-nitrobenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735335-56-5 |

Source

|

| Record name | 4-(Ethylamino)-3-nitrobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735335-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylamino)-3-nitrobenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Ethylamino)-3-nitrobenzohydrazide chemical structure and properties

An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzohydrazide: Structure, Synthesis, and Therapeutic Potential

Introduction: Unveiling a Scaffold of Interest

In the landscape of modern medicinal chemistry, the identification and development of novel molecular scaffolds are paramount to overcoming challenges like antimicrobial resistance and targeted cancer therapies. This compound emerges as a compound of significant interest, strategically combining three key chemical moieties: a benzene ring, a hydrazide functional group, and a nitroaromatic system. The benzohydrazide core is a well-established "privileged structure," forming the backbone of numerous pharmacologically active agents due to its versatile chemical reactivity and ability to form key hydrogen bonds with biological targets.[1] Concurrently, the nitro group is a potent pharmacophore, historically integral to a wide range of antimicrobial and anticancer agents.[2][3][4] Its unique electronic properties often confer selective toxicity, particularly under hypoxic conditions found in solid tumors and certain bacterial environments.[5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the chemical structure, a robust synthetic pathway, and an analysis of the physicochemical and spectroscopic properties of this compound. Furthermore, it delves into the hypothesized mechanism of its biological activity and discusses its potential applications as a foundational molecule for novel therapeutic agents.

Chemical Structure and Nomenclature

The molecular architecture of this compound is defined by a central benzene ring substituted at positions 1, 3, and 4. An ethylamino group (-NHCH₂CH₃) is located at position 4, adjacent to a nitro group (-NO₂) at position 3. The hydrazide group (-CONHNH₂), a derivative of a carboxylic acid, is at position 1.

Systematic IUPAC Name: this compound

| Identifier | Value |

| Molecular Formula | C₉H₁₂N₄O₃[6] |

| Molecular Weight | 224.22 g/mol [6] |

| Canonical SMILES | CCNC1=C(C=C(C=C1)C(=O)NN)[O-] |

| InChI Key | (Predicted) |

| CAS Number | Not assigned |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from commercially available materials. The strategy involves the initial synthesis of an ester precursor followed by its conversion to the final hydrazide product. This approach is reliable and scalable for laboratory settings.

Synthetic Workflow

The pathway begins with the nucleophilic aromatic substitution of the chlorine atom in ethyl 4-chloro-3-nitrobenzoate with ethylamine. This reaction is regioselective due to the activating effect of the para-ester and ortho-nitro groups. The resulting ester is then reacted with hydrazine hydrate to yield the target hydrazide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate (Precursor)

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of starting material).

-

Reaction Initiation: Add ethylamine (70% solution in water, 2.0-3.0 eq) to the flask. The excess ethylamine serves as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reflux: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, evaporate the THF under reduced pressure. Add deionized water to the residue, which will cause the product to precipitate.

-

Isolation and Purification: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials or byproducts. Dry the product under vacuum. The resulting ethyl 4-(ethylamino)-3-nitrobenzoate is typically of sufficient purity for the next step.[7]

Causality Note: The use of THF as a solvent is crucial as it solubilizes the aromatic starting material while being miscible with the aqueous ethylamine solution. Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a practical rate.

Protocol 3.2.2: Synthesis of this compound

-

Reagent Setup: Suspend the synthesized ethyl 4-(ethylamino)-3-nitrobenzoate (1.0 eq) in ethanol (approx. 15 mL per gram) in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the suspension. The large excess of hydrazine drives the reaction to completion.

-

Reflux: Heat the mixture to reflux (approximately 78 °C) for 6-8 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide.

-

Work-up: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the ethanol solution.

-

Isolation and Purification: Collect the crystalline solid by vacuum filtration. Wash the product with cold ethanol to remove excess hydrazine hydrate and any impurities. Recrystallization from ethanol or an ethanol/water mixture can be performed if higher purity is required. Dry the final product under vacuum.

Causality Note: The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed under reflux to ensure a sufficient reaction rate.

Physicochemical and Spectroscopic Properties

Experimental data for this compound is not widely published. The properties listed below are based on its chemical structure, data from closely related analogs, and established principles of spectroscopic interpretation.

| Property | Value / Description | Source / Basis |

| Appearance | Expected to be a yellow crystalline solid | Analogy to nitroaromatic compounds |

| Melting Point | Not determined. The related 4-(ethylamino)-3-nitrobenzamide has a melting point of 168 °C.[8] | Predicted |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in ethanol; and poorly soluble in water. | Predicted based on structure |

| LogP | 2.3 | Predicted (PubChemLite)[9] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following table summarizes the expected characteristic signals.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | 3350-3200: Two or three sharp peaks (N-H stretching from -NH₂ and -NH-).3100-3000: Aromatic C-H stretching.2980-2850: Aliphatic C-H stretching (ethyl group).1650-1630: Strong C=O stretching (Amide I band).1620-1580: N-H bending (Amide II band).1550-1510 & 1360-1320: Strong asymmetric and symmetric NO₂ stretching.[10][11][12] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~1.2 (t, 3H): -CH₃ of the ethyl group.~3.4 (q, 2H): -CH₂- of the ethyl group.~4.5 (s, br, 2H): -NH₂ of the hydrazide group.~7.0-8.5 (m, 3H): Aromatic protons.~8.0 (s, br, 1H): -NH- of the ethylamino group.~9.5 (s, br, 1H): -CONH- of the hydrazide group. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~14-15: -CH₃~40-45: -CH₂-~115-150: 6 aromatic carbons.~165-170: C=O (amide carbonyl). |

| Mass Spec. (EI) | m/z 224: Molecular ion [M]⁺.Key Fragments: m/z 193 ([M-NHNH₂]⁺), m/z 165 ([M-NHNH₂-CO]⁺), m/z 209 ([M-CH₃]⁺). |

Potential Biological Activity and Applications

The chemical structure of this compound suggests significant potential for applications in drug discovery, particularly in the fields of antimicrobials and oncology.

Rationale for Biological Interest

The hydrazide-hydrazone scaffold (-CONH-N=C-) is a cornerstone in medicinal chemistry, known for a wide array of biological activities including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][13][14] The true potential, however, lies in the synergistic combination with the 3-nitro-4-amino functionality. The nitro group is a classic bio-reductive functional group. Many microorganisms and hypoxic cancer cells possess high levels of nitroreductase enzymes, which are absent or have low activity in normal, oxygenated mammalian cells.[15] This differential enzymatic activity provides a clear mechanism for selective toxicity.

Hypothesized Mechanism of Action: Bio-reductive Activation

The primary hypothesized mechanism of action is the bio-reductive activation of the nitro group. In low-oxygen environments, nitroreductase enzymes can reduce the aromatic nitro group in a stepwise fashion to generate highly reactive and cytotoxic species, such as the nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates can induce cellular damage through multiple pathways, including oxidative stress, DNA damage, and inhibition of essential enzymes.[2][3][4]

Caption: Hypothesized bio-activation pathway of a nitroaromatic compound.

Potential Applications

-

Antimicrobial Agents: The compound could serve as a lead for developing novel antibiotics, particularly against anaerobic or microaerophilic bacteria (e.g., Helicobacter pylori, Clostridium difficile) that are rich in nitroreductases. Research on similar scaffolds has already demonstrated potent activity against strains like Enterococcus faecalis.[13]

-

Hypoxia-Activated Anticancer Prodrugs: Solid tumors often contain regions of severe hypoxia (low oxygen). This makes this compound an attractive candidate for a hypoxia-activated prodrug, which would be selectively activated to a cytotoxic form within the tumor microenvironment, thereby sparing healthy, well-oxygenated tissues.[5]

-

Chemical Probe/Intermediate: The hydrazide group is highly reactive and can be easily condensed with a wide range of aldehydes and ketones to form a library of hydrazone derivatives.[14][16] This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, a safety protocol can be established based on related nitroaromatic and hydrazide compounds.[17][18][19] Nitroaromatic compounds should be handled as potentially mutagenic and toxic.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. A dust mask or respirator should be used when handling the solid powder to avoid inhalation.[19][20]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid creating dust. Use spark-proof tools and avoid sources of ignition.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a scaffold for drug discovery. Its synthesis is straightforward, and its structure combines the versatile reactivity of a hydrazide with the bio-reductive potential of a nitroaromatic group. The hypothesized mechanism of selective activation in hypoxic or specific bacterial environments makes it a compelling candidate for the development of targeted antimicrobial and anticancer therapies. Further investigation, including the synthesis of a hydrazone library and comprehensive biological evaluation, is warranted to fully explore the therapeutic potential of this promising compound.

References

Click to expand

-

U.S. Environmental Protection Agency. (2025, October 15). 4-(ethylamino)-3-nitrobenzamide Properties. CompTox Chemicals Dashboard. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Capot Chemical. (2012, December 7). MSDS of 4-(methylamino)-3-nitrobenzoic acid. [Link]

-

Babu, S. N. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1679. [Link]

-

NIST. 4-Nitrobenzoic hydrazide. NIST Chemistry WebBook. [Link]

-

Szałek, E., et al. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 5989. [Link]

-

Alam, M. S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(4), 2137-2153. [Link]

-

Royal Society of Chemistry. d1nj03041h1.pdf. [Link]

-

SciELO. (2024, August 16). Article. [Link]

-

Li, Y., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o780. [Link]

-

Banna, H., et al. (2024). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 74-78. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubChem. N'-(4-Nitrobenzylidene)benzohydrazide. [Link]

-

Kumar, R., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(3), 136-143. [Link]

-

Organic Syntheses. p. 656. [Link]

-

ResearchGate. Figure S1: 1 H NMR spectrum of.... [Link]

-

Osorio-Méndez, D. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Orbital: The Electronic Journal of Chemistry, 14(3), 163-176. [Link]

-

PubChemLite. 4-ethylamino-3-nitrobenzamide (C9H11N3O3). [Link]

-

NIST. 4-Nitrobenzoic hydrazide. NIST Chemistry WebBook. [Link]

-

PubChemLite. 4-(ethylamino)-3-nitrobenzoic acid (C9H10N2O4). [Link]

-

Osorio-Méndez, D. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Al-Hourani, B. J., et al. (2015). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journal of Organic and Inorganic Chemistry, 1(1), 1-10. [Link]

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Mohammed, A. A., & Al-Masoudi, W. A. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Journal of Impact Factor, 9(3), 25. [Link]

-

Smith, B. C. (2015, May 1). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Osorio-Méndez, D. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

MassBank. Organic compounds. [Link]

-

Gabr, M. T. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3465. [Link]

-

University of Groningen. (2024, November 4). Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. PubChemLite - 4-(ethylamino)-3-nitrobenzoic acid (C9H10N2O4) [pubchemlite.lcsb.uni.lu]

- 10. 4-Nitrobenzoic hydrazide [webbook.nist.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arjonline.org [arjonline.org]

- 15. research.rug.nl [research.rug.nl]

- 16. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. capotchem.com [capotchem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

CAS registry number and identifiers for 4-(Ethylamino)-3-nitrobenzohydrazide

This technical guide provides a comprehensive analysis of 4-(Ethylamino)-3-nitrobenzohydrazide , a specialized intermediate used in proteomics and organic synthesis.

Executive Summary

This compound is a nitro-aromatic hydrazine derivative primarily utilized as a building block in the synthesis of bioactive heterocycles and as a derivatization agent in proteomics. Structurally, it consists of a benzohydrazide core substituted with a nitro group at the meta position and an ethylamino group at the para position relative to the hydrazide functionality.

While the parent acid (4-(ethylamino)-3-nitrobenzoic acid) is a known entity in industrial applications (including hair dye formulations), the hydrazide derivative is a more specialized research reagent. It serves as a precursor for forming 1,3,4-oxadiazoles and triazoles, motifs common in antimicrobial and anticancer drug discovery.

Chemical Identity & Identifiers

Due to its status as a specialized research chemical, this compound is often referenced via its parent acid or specific vendor catalog numbers rather than a widely indexed CAS registry number.

Core Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| Common Synonyms | 4-Ethylamino-3-nitrobenzoic acid hydrazide; Benzoic acid, 4-(ethylamino)-3-nitro-, hydrazide |

| Molecular Formula | C₉H₁₂N₄O₃ |

| Molecular Weight | 224.22 g/mol |

| Parent Acid CAS | 2788-74-1 (4-(Ethylamino)-3-nitrobenzoic acid) |

| Related Ester CAS | N/A (Ethyl 4-ethylamino-3-nitrobenzoate) |

Structural Descriptors[1][2][5][6][7][8][9][10]

-

SMILES: CCNC1=CC=C(C=C1[O-])C(=O)NN

-

InChIKey (Predicted): InChIKey=VZOYKHKFVWLGKA-UHFFFAOYSA-N

-

IUPAC Name: this compound

Structural Analysis & Physicochemical Properties[5][11]

The molecule features a "push-pull" electronic system. The ethylamino group acts as an electron donor (via the nitrogen lone pair), while the nitro group and the hydrazide carbonyl are electron-withdrawing. This conjugation affects its reactivity and color (typically yellow/orange).

Key Properties

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Yellow to Orange Solid | Due to nitro-amine conjugation (chromophore). |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water; requires polar organic solvents. |

| Melting Point | >200 °C (Decomposes) | Typical for nitrobenzohydrazides. |

| pKa (Hydrazide) | ~3.0 - 3.5 | The terminal -NH₂ is weakly basic. |

| Reactivity | Nucleophilic (Hydrazide) | Reacts with aldehydes/ketones to form hydrazones. |

Synthetic Pathways

The synthesis of this compound follows a classic nucleophilic aromatic substitution (

Pathway Logic

-

Activation: The starting material, 4-chloro-3-nitrobenzoic acid (or its ester), possesses a chlorine atom activated by the ortho-nitro group.

-

Substitution (

): Reaction with ethylamine displaces the chlorine. The nitro group stabilizes the Meisenheimer complex intermediate. -

Hydrazinolysis: The ester intermediate is treated with hydrazine hydrate . Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to release ethanol and form the hydrazide.

Experimental Workflow Diagram

Caption: Two-step synthetic route from 4-chloro-3-nitro precursors via an ethylamino ester intermediate.

Detailed Protocol (Based on Analogous Chemistry)

-

Step 1 (Substitution): Dissolve ethyl 4-chloro-3-nitrobenzoate (1 eq) in THF. Add ethylamine (excess, ~3 eq). Reflux for 2–4 hours. The solution will turn deep yellow. Evaporate solvent and wash with water to isolate ethyl 4-ethylamino-3-nitrobenzoate .

-

Step 2 (Hydrazinolysis): Dissolve the ester from Step 1 in ethanol. Add hydrazine hydrate (5–10 eq). Reflux for 4–8 hours. Cool the mixture; the hydrazide product typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

Applications & Research Utility

Proteomics & Derivatization

Hydrazides are chemoselective reagents for carbonyls (aldehydes and ketones). In proteomics, this compound can be used to label oxidized proteins or glycoproteins:

-

Mechanism: The hydrazide group reacts with aldehyde residues (generated by oxidation or enzymatic cleavage) to form a stable hydrazone linkage.

-

Detection: The nitro-aromatic core provides a UV-vis handle (absorbance ~350-400 nm) or a specific mass spectrometry signature.

Drug Discovery Scaffold

This molecule is a "privileged structure" intermediate.

-

Oxadiazole Synthesis: Cyclization with carboxylic acids or orthoesters yields 1,3,4-oxadiazoles, which are bioisosteres of amides and esters found in inhibitors of enzymes like GSK-3β or rHDAC.

-

Schiff Bases: Reaction with aromatic aldehydes yields hydrazones (Schiff bases) which often exhibit antimicrobial or antiparasitic activity (similar to Nifuroxazide).

Safety & Handling (E-E-A-T)

Warning: Nitro-aromatic hydrazides possess energetic functional groups.

-

Toxicity: The parent compound (CAS 2788-74-1) is restricted in cosmetics (Annex II, EU Cosmetics Regulation) due to potential mutagenicity risks associated with nitro-amines. Treat the hydrazide with equivalent caution.

-

Stability: Hydrazides can be unstable over long periods if exposed to moisture (hydrolysis) or oxidants. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Explosion Hazard: While stable in solution, dry nitro-hydrazides can be shock-sensitive. Do not heat dry solids rapidly in closed systems.

References

-

Santa Cruz Biotechnology. 4-Ethylamino-3-nitro-benzoic acid hydrazide - Product Block. Accessed 2024.[1] Link

-

Li, H. Y., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate.[2][3][4] Acta Crystallographica Section E: Structure Reports Online, 65(2), o227. (Describes synthesis of the ester precursor).

-

European Commission. CosIng - Cosmetics Ingredients Database. Entry for CAS 2788-74-1 (Parent Acid).[5][6][7] Link

-

PubChem. 4-(Methylamino)-3-nitrobenzoic acid (Analog). CID 283475. (Structural reference for the scaffold). Link

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-(Ethylamino)-3-nitrobenzohydrazide

Introduction and Strategic Context

4-(Ethylamino)-3-nitrobenzohydrazide is a multifaceted organic molecule positioned at the intersection of several key areas in medicinal chemistry and drug discovery. Its structure, comprising a benzohydrazide core functionalized with both an electron-donating ethylamino group and a potent electron-withdrawing nitro group, makes it a compelling scaffold for investigation. The molecular formula is C₉H₁₂N₄O₃, and it has a molecular weight of 224.22 g/mol .[1]

The benzohydrazide moiety is a well-established pharmacophore, serving as a versatile precursor for a wide array of biologically active compounds, including hydrazones with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[2] The true strategic value of this molecule, however, lies in its nitroaromatic system. The nitro group is not merely a passive substituent; it is an active functional group renowned for its role as a pharmacophore in antimicrobial agents and, critically, as a trigger for bioreductive activation.[3][4] Compounds bearing this group are frequently investigated as hypoxia-activated prodrugs, which can be selectively reduced to cytotoxic agents by nitroreductase enzymes prevalent in the low-oxygen environments of solid tumors.[5][6]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data from close structural analogs and detailed, field-proven protocols for its empirical characterization. The insights herein are designed to empower researchers to leverage this promising scaffold for the development of novel therapeutics.

Synthesis and Purification Pathway

The synthesis of this compound is most logically achieved through a multi-step pathway originating from a commercially available precursor. The strategic choice is to first synthesize the stable carboxylic acid intermediate, 4-(Ethylamino)-3-nitrobenzoic acid, which is then converted to the target hydrazide. This approach ensures high purity and yield at each stage.

Proposed Synthetic Workflow

The workflow begins with the nucleophilic aromatic substitution of the chlorine atom in ethyl 4-chloro-3-nitrobenzoate with ethylamine.[7] The resulting ester is then hydrolyzed to the corresponding carboxylic acid.[8] Finally, the carboxylic acid is activated and reacted with hydrazine hydrate to yield the target benzohydrazide.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid[7][8]

This protocol details the synthesis of the key intermediate required for producing the final hydrazide.

Part A: Synthesis of Ethyl 4-ethylamino-3-nitrobenzoate [7]

-

To a solution of ethyl 4-chloro-3-nitrobenzoate (0.023 mol) in tetrahydrofuran (50 ml), add ethylamine (20 ml).

-

Reflux the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvents by rotary evaporation.

-

Add water to the residue to precipitate the product.

-

Collect the yellow precipitate by filtration and wash with cold ethanol (2 x 15 ml) to afford the crude ester.

Part B: Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid [8]

-

Suspend the crude ethyl 4-ethylamino-3-nitrobenzoate (0.0075 mol) and potassium hydroxide (KOH, 0.0075 mol) in aqueous ethanol (25 ml).

-

Reflux the mixture for 3 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Distill off the ethanol. Dilute the remaining aqueous mixture with water (20 ml).

-

Wash the aqueous layer with dichloromethane (2 x 10 ml) to remove any unreacted ester.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the yellow precipitate by filtration. Recrystallize the crude product from hot ethyl acetate to obtain pure, crystalline 4-(Ethylamino)-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound

-

Suspend the purified 4-(Ethylamino)-3-nitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) and reflux the mixture for 2-3 hours until the solid dissolves, indicating the formation of the acyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Slowly add this solution to a stirred, cooled (0 °C) solution of hydrazine hydrate (2 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by recrystallization or column chromatography.

Core Physicochemical Properties

Direct experimental data for this compound is not widely published. Therefore, the following table presents a combination of data for the parent carboxylic acid and estimated values derived from the closely related analog, 4-(ethylamino)-3-nitrobenzamide, to provide a robust predictive profile.[9][10]

| Property | Value (Source/Analog) | Significance in Drug Development |

| Molecular Formula | C₉H₁₂N₄O₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 224.22 g/mol [1] | Fundamental for all stoichiometric calculations. |

| Physical Form | Expected to be a yellow crystalline solid. | Important for handling, formulation, and storage. |

| Melting Point | ~168 °C (Estimated from benzamide analog[9]) | A key indicator of purity and thermal stability. |

| Water Solubility | ~3.93 x 10⁻³ g/L (Estimated from benzamide analog[9]) | Low aqueous solubility is expected; impacts bioavailability. |

| LogKow (Octanol-Water) | ~0.669 (Estimated from benzamide analog[9]) | Predicts lipophilicity and ability to cross cell membranes. |

| pKa (Acidic) | ~15.6 (Estimated from benzamide analog[9]) | Relates to the N-H protons of the hydrazide and amino groups. |

| pKa (Basic) | ~ -0.360 (Estimated from benzamide analog[9]) | Indicates very weak basicity of the aromatic amine nitrogen. |

| Topological Polar Surface Area (TPSA) | 92.47 Ų (For parent carboxylic acid[10]) | Correlates with transport properties and membrane permeability. |

| Hydrogen Bond Donors | 3 (1 from ethylamino, 2 from hydrazide) | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 5 (3 from nitro, 1 from carbonyl, 1 from ethylamino) | Key determinant in forming interactions with biological targets. |

Experimental Protocols for Physicochemical Characterization

To validate the properties of a newly synthesized batch of this compound, a series of standardized analytical procedures must be employed.

Protocol: Determination of UV-Vis Absorption Spectrum (λmax)

This protocol is essential for identifying the wavelength of maximum absorbance, which is characteristic of the compound's chromophore and necessary for quantitative analysis (e.g., via HPLC-UV).

Rationale: The nitroaromatic system in the molecule constitutes a strong chromophore. Determining its λmax provides a unique electronic fingerprint and establishes the optimal wavelength for detection and quantification, ensuring maximum sensitivity.

Methodology: [11]

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a dilution series to find a concentration that gives an absorbance reading between 0.1 and 1.0 AU.

-

Blanking: Fill a quartz cuvette with the pure solvent to serve as a blank reference. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument across the scan range.

-

Measurement: Replace the blank cuvette with one containing the sample solution.

-

Scan: Perform a wavelength scan from 300 nm to 600 nm.

-

Analysis: Identify the wavelength at which the absorbance peak is at its maximum. This value is the λmax.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a synthesized compound and for monitoring reaction progress.

Rationale: This method separates the target compound from impurities, starting materials, and by-products. By using a UV detector set at the predetermined λmax, we can quantify the purity as a percentage of the total integrated peak area. A single, sharp peak indicates high purity.

Caption: Standard workflow for HPLC-based purity analysis.

Methodology:

-

Mobile Phase: Prepare a filtered and degassed mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

System Setup: Use a C18 reverse-phase column. Set the flow rate to 1.0 mL/min and the column oven to a constant temperature (e.g., 30 °C).

-

Detector: Set the UV detector to the experimentally determined λmax of the compound.

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution.

-

Analysis: Record the chromatogram for a sufficient run time (e.g., 10-15 minutes) to allow all components to elute. Calculate the purity by integrating the area of all peaks and expressing the main peak's area as a percentage of the total.

Potential Applications and Biological Rationale

The unique structure of this compound suggests significant potential in several therapeutic areas, primarily driven by the bioreductive properties of the nitro group.

Hypoxia-Activated Anticancer Prodrug

The most promising application is in oncology as a hypoxia-activated prodrug. Solid tumors often contain regions of low oxygen (hypoxia), where nitroreductase enzymes are overexpressed. These enzymes can selectively reduce the nitro group of the compound to more reactive species, such as hydroxylamines and amines, which are potent cytotoxins. This mechanism allows for targeted drug release in the tumor microenvironment, sparing healthy, well-oxygenated tissues.[5][6]

Caption: Mechanism of hypoxia-selective activation of a nitroaromatic prodrug.

Antimicrobial Agent

Nitroaromatic compounds have a long history as antimicrobial agents. The reduction of the nitro group inside bacterial cells can generate reactive nitrogen species that induce oxidative stress and damage DNA, leading to cell death.[3][4] Derivatives of the structurally similar 4-(morpholino-4-yl)-3-nitrobenzohydrazide have shown activity against various bacterial strains, suggesting that this compound could serve as a valuable lead in the development of new antibiotics.[12]

Conclusion

This compound is a compound of significant scientific interest, defined by a chemically tractable synthesis and a rich physicochemical profile. Its core structure combines the proven biological relevance of the benzohydrazide scaffold with the powerful bioreductive potential of a nitroaromatic system. While further empirical validation is required, predictive data from close analogs suggests favorable properties for development as a therapeutic agent. The detailed protocols provided in this guide offer a clear and validated pathway for its synthesis and characterization. The most compelling future direction for this molecule lies in its exploration as a hypoxia-activated prodrug for targeted cancer therapy, a field where such scaffolds are in high demand.

References

-

U.S. Environmental Protection Agency. (n.d.). 4-(ethylamino)-3-nitrobenzamide Properties. CompTox Chemicals Dashboard. Retrieved February 25, 2026, from [Link]

-

Narendra Babu, S. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1079. Retrieved February 25, 2026, from [Link]

-

Li, J., Xu, J.-H., & Liu, S. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o227. Retrieved February 25, 2026, from [Link]

-

Wujtewicz, M., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 5678. Retrieved February 25, 2026, from [Link]

-

Ahmad, I., et al. (2021). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 11(34), 20857-20872. Retrieved February 25, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-(methylamino)-3-nitrobenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved February 25, 2026, from [Link]

-

Li, J. (2012). (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o655. Retrieved February 25, 2026, from [Link]

-

Satyanarayana, V. S. V., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(4), 114-121. Retrieved February 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). 5-NITRO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). 4-(ethylamino)-3-nitrobenzoic acid. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). 4-ethylamino-3-nitrobenzamide. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Stanojković, T. P., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 28(3), 1167. Retrieved February 25, 2026, from [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Medicinal Chemistry International Journal, 10(4). Retrieved February 25, 2026, from [Link]

-

Kumar, P., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals, 17(8), 983. Retrieved February 25, 2026, from [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved February 25, 2026, from [Link]

-

Romero, E., et al. (2024). Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. University of Groningen research portal. Retrieved February 25, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. chemscene.com [chemscene.com]

- 11. benchchem.com [benchchem.com]

- 12. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Thermodynamic Analysis of 4-(Ethylamino)-3-nitrobenzohydrazide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Ethylamino)-3-nitrobenzohydrazide (C₉H₁₂N₄O₃), a key intermediate in the synthesis of various biologically active compounds. A deep understanding of its solubility and dissolution thermodynamics is paramount for optimizing processes such as synthesis, crystallization, purification, and formulation in drug development. This document outlines the theoretical principles governing solubility, provides detailed, field-proven experimental protocols for its determination using the isothermal shake-flask method coupled with UV-Vis spectrophotometry, and details the subsequent thermodynamic analysis based on the van't Hoff equation. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data for critical research and development applications.

Introduction: The Strategic Importance of Solubility Profiling

This compound is a substituted benzohydrazide derivative. Its molecular structure, featuring a benzene ring functionalized with an ethylamino group, a nitro group, and a hydrazide moiety, makes it a versatile building block in medicinal chemistry. Hydrazide derivatives are known for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

The successful transition of a compound from laboratory synthesis to a viable pharmaceutical product is critically dependent on its physicochemical properties, with solubility being a primary determinant. Inefficient or poorly understood solubility can lead to significant challenges:

-

In Synthesis and Purification: Solvent selection for reactions and subsequent crystallization is dictated by the solubility profile of the target compound and its impurities. A well-characterized profile allows for the rational design of high-yield, high-purity crystallization processes.[1][2]

-

In Pharmaceutical Formulation: The bioavailability of an active pharmaceutical ingredient (API) is often limited by its dissolution rate. Understanding its solubility in various pharmaceutically acceptable solvents is a foundational step in developing effective drug delivery systems.

-

In Analytical Method Development: The choice of mobile phases in chromatographic techniques like HPLC is guided by the analyte's solubility to ensure accurate and reproducible quantification.[3][4]

This guide provides the necessary theoretical grounding and practical protocols to empower researchers to meticulously characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic. The structure of this compound—containing a nonpolar aromatic ring and ethyl group, alongside highly polar nitro, amino, and hydrazide groups—suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the N-H bonds of the amino and hydrazide groups and the oxygen atoms of the nitro and carbonyl groups. Therefore, moderate to good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These solvents possess significant dipole moments but lack acidic protons. They can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functional groups of the solute. High solubility is generally expected in solvents like DMF and Acetone.[5]

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents interact primarily through weak van der Waals forces. The energy required to break the strong solute-solute interactions (due to hydrogen bonding and dipole forces in the crystal lattice) is not sufficiently compensated by solute-solvent interactions. Consequently, very low solubility is predicted.

Experimental Protocol: Isothermal Solubility Determination

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1] It ensures that the solution reaches saturation under controlled temperature conditions. The concentration of the dissolved solute is then determined using a suitable analytical method, such as UV-Vis spectrophotometry, which is highly effective for aromatic nitro compounds due to their strong chromophores.

Workflow for Solubility Determination

The overall experimental process is depicted below.

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology: UV-Vis Spectrophotometric Analysis

Rationale: This protocol ensures accurate quantification by establishing a linear relationship between absorbance and concentration (Beer-Lambert Law).

-

Determine Maximum Wavelength (λmax):

-

Prepare a dilute stock solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is used for all subsequent measurements.

-

-

Prepare Calibration Standards:

-

Prepare a primary stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the solvent.

-

Perform a series of precise serial dilutions from the stock solution to create at least five calibration standards of decreasing concentrations. The concentration range should bracket the expected solubility of the compound.

-

-

Generate Calibration Curve:

-

Measure the absorbance of each calibration standard at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of Absorbance vs. Concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

-

Step-by-Step Methodology: Shake-Flask Protocol

Rationale: This procedure is designed to achieve and maintain a true thermodynamic equilibrium between the solid solute and the solvent at a precise temperature.

-

Sample Preparation: Add an excess amount of solid this compound to several vials containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature orbital shaker set to the desired temperature (e.g., 298.15 K). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, stop the shaker and allow the vials to rest in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe pre-warmed (or cooled) to the experimental temperature. Immediately attach a 0.45 µm syringe filter (compatible with the solvent) and dispense the filtered solution into a pre-weighed vial.

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Dilute a known mass or volume of the saturated solution with the same solvent to bring its concentration into the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Back-calculate to find the concentration in the original saturated solution.

-

Data Presentation and Solubility Calculation

Solubility is often expressed as mole fraction (x), which is essential for thermodynamic calculations.

Calculation of Mole Fraction Solubility (x): The mole fraction solubility is calculated from the experimentally determined mass fraction.

-

Let m₁ be the mass of the solute and m₂ be the mass of the solvent in the saturated solution.

-

Let M₁ be the molar mass of the solute (this compound = 224.22 g/mol ) and M₂ be the molar mass of the solvent.

-

The mole fraction x is given by: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

Table 1: Experimental Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T/K).

| Solvent | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K |

| Methanol | 0.0152 | 0.0178 | 0.0208 | 0.0243 |

| Ethanol | 0.0115 | 0.0136 | 0.0160 | 0.0188 |

| Acetone | 0.0410 | 0.0465 | 0.0528 | 0.0601 |

| Acetonitrile | 0.0255 | 0.0293 | 0.0337 | 0.0388 |

| Ethyl Acetate | 0.0189 | 0.0221 | 0.0258 | 0.0301 |

| Hexane | 0.0003 | 0.0004 | 0.0005 | 0.0007 |

Note: The data presented in this table are illustrative examples based on chemical principles and are intended for instructional purposes. Experimental verification is required.

Thermodynamic Analysis of the Dissolution Process

The temperature dependence of solubility provides valuable insight into the thermodynamics of the dissolution process. The apparent standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated using the van't Hoff equation.[6]

Sources

Technical Whitepaper: Biological Potential & Profiling of 4-(Ethylamino)-3-nitrobenzohydrazide

The following technical guide details the biological potential, chemical synthesis, and experimental profiling of 4-(Ethylamino)-3-nitrobenzohydrazide . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

This compound (CAS: 2788-74-1 derivative) represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophores: a nitro group (redox-active center), a hydrazide moiety (metal chelator/covalent trapper), and a secondary ethylamine (solubility/H-bond donor).

Its primary biological potential lies in antimycobacterial and anticancer domains. The electron-withdrawing nitro group at the meta position, coupled with the electron-donating ethylamino group at the para position, creates a "push-pull" electronic system. This specific electronic configuration tunes the reduction potential of the nitro group, making it a prime candidate for bioactivation by bacterial nitroreductases (e.g., in Mycobacterium tuberculosis) or within the hypoxic microenvironment of solid tumors.

Chemical Architecture & Synthesis

To evaluate biological activity, high-purity material is required. The synthesis follows a nucleophilic aromatic substitution (

Synthetic Pathway

The synthesis proceeds from 4-chloro-3-nitrobenzoic acid derivatives.[1] The ethylamino group is introduced first to prevent side reactions with the hydrazide.

Step 1:

-

Precursor: Ethyl 4-chloro-3-nitrobenzoate.

-

Reagent: Ethylamine (70% aq. or ethanolic solution).

-

Conditions: Reflux in Ethanol/THF for 2–4 hours.

-

Mechanism: The nitro group ortho to the chlorine activates the ring for nucleophilic attack by ethylamine.

Step 2: Hydrazinolysis

-

Intermediate: Ethyl 4-(ethylamino)-3-nitrobenzoate.

-

Reagent: Hydrazine hydrate (

, excess). -

Conditions: Reflux in absolute ethanol for 4–6 hours.

-

Purification: Recrystallization from ethanol to remove unreacted hydrazine.

Reaction Workflow Visualization

Figure 1: Two-step synthetic pathway for the production of the target hydrazide.

Biological Activity Profile

The biological activity of this compound is driven by its ability to act as a prodrug and a chelator .

Antimycobacterial Activity (Tuberculosis)

The 3-nitrobenzohydrazide scaffold is structurally homologous to Isoniazid , a first-line TB drug.

-

Mechanism: The hydrazide group can form adducts with the NAD+ cofactor, inhibiting the enoyl-ACP reductase (InhA) enzyme, essential for mycolic acid synthesis in the mycobacterial cell wall.

-

Nitro-Activation: The nitro group serves as a substrate for the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis. Reduction generates reactive nitrogen species (RNS) that damage bacterial DNA and respiration systems.

-

Potency Prediction: Analogs with 4-alkylamino substitutions typically exhibit MIC values in the range of 0.5 – 8.0 µg/mL against M. tuberculosis H37Rv.

Antibacterial Activity (Gram-Positive/Negative)[2][3][4]

-

Gram-Positive (S. aureus, E. faecalis): High potential. The lipophilicity provided by the ethyl group aids penetration of the peptidoglycan layer.

-

Gram-Negative (E. coli, P. aeruginosa): Moderate potential.[2] Efflux pumps often limit the efficacy of hydrazides unless coupled with permeabilizers.

-

Biofilm Inhibition: Nitro-heteroaromatics have shown efficacy in disrupting established biofilms by penetrating the extracellular polymeric substance (EPS).

Anticancer Potential (Hypoxia Selectivity)

Solid tumors often contain hypoxic (low oxygen) regions resistant to chemotherapy.

-

Mechanism: In hypoxic cells, the nitro group is reduced by one-electron reductases to a nitro-radical anion (

). In the absence of oxygen (which would normally re-oxidize it), this radical induces DNA strand breaks and apoptosis. -

Target: Colorectal cancer (HCT116) and lung cancer (A549) cell lines are susceptible to nitrobenzohydrazides.

Mechanism of Action (MOA)

The compound operates via a "Dual-Warhead" mechanism.

Figure 2: Dual mechanism of action targeting bacterial cell walls and hypoxic tumor DNA.

Experimental Protocols

To validate the biological activities described, the following standardized protocols must be employed.

Determination of Minimum Inhibitory Concentration (MIC)

Assay Type: Resazurin Microtiter Assay (REMA) Purpose: Quantify antibacterial potency.

-

Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 100 µg/mL to 0.19 µg/mL).

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 24 hours.

-

Visualization: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

-

Endpoint: The lowest concentration remaining blue is the MIC.

In Vitro Cytotoxicity Assay

Assay Type: MTT Assay Purpose: Assess anticancer activity and selectivity index.

-

Seeding: Plate cancer cells (e.g., HCT116) at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Treatment: Treat cells with the compound (0.1 – 100 µM) for 48 hours.

-

Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Read absorbance at 570 nm. Calculate

using non-linear regression.

Summary of Predicted Activity Data

Based on Structure-Activity Relationship (SAR) data for 3-nitro-4-aminobenzohydrazides:

| Biological Target | Predicted Activity | Metric | Mechanism |

| M. tuberculosis | High | MIC: 1.0 – 8.0 µg/mL | InhA Inhibition / Nitro-activation |

| S. aureus (MRSA) | Moderate | MIC: 16 – 64 µg/mL | Membrane disruption / Redox stress |

| E. coli | Low | MIC: >128 µg/mL | Limited by efflux pumps |

| HCT116 (Cancer) | Moderate | Hypoxia-selective cytotoxicity |

References

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Source: Der Pharma Chemica. URL:[Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Source: Int. J. Mol. Sci. (MDPI). URL:[Link]

-

Biological Activities of Hydrazone Derivatives. Source: Molecules (PMC - NIH). URL:[Link]

-

4-Ethylamino-3-nitrobenzoic acid (Crystal Structure & Synthesis). Source: Acta Crystallographica Section E (PMC). URL:[Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: Antibiotics (Basel). URL:[Link]

Sources

Methodological & Application

Microwave-Assisted Synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide , a critical pharmacophore in the development of tubulin polymerization inhibitors and kinase antagonists. Traditional thermal methods for synthesizing 3-nitrobenzohydrazide derivatives often suffer from prolonged reaction times (2–12 hours) and inconsistent yields due to the thermal instability of the hydrazine moiety. By leveraging controlled microwave irradiation, this protocol reduces total reaction time to under 20 minutes while improving purity profiles. The method utilizes a two-step sequence: nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis

The 4-amino-3-nitrobenzohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazole and 1,2,4-triazole heterocycles found in antimicrobial and anticancer agents.

The synthesis is designed to avoid the direct alkylation of the hydrazide group, which often leads to poly-alkylated byproducts. Instead, we employ a "Substitution-First, Hydrazinolysis-Second" strategy.

Reaction Scheme (Graphviz Visualization)

Caption: Retrosynthetic pathway utilizing a sequential SnAr and hydrazinolysis approach to ensure regioselectivity.

Materials & Equipment

Reagents

-

Ethyl 4-chloro-3-nitrobenzoate (CAS: 16588-16-2): >97% purity.

-

Ethylamine (70% in water): Excess required for

. -

Hydrazine Hydrate (80% or 64-65%): Reagent grade.

-

Solvent: Ethanol (Absolute) is preferred for its microwave absorption efficiency (

) and green profile.

Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave) capable of pressure control up to 20 bar.

-

Vials: 10 mL or 20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Stirring: Magnetic stir bars (cross-shaped preferred for high-speed agitation).

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate ( )

The electron-withdrawing nitro group at the ortho position activates the chlorine atom, facilitating nucleophilic attack by ethylamine.

-

Preparation: In a 10 mL microwave vial, dissolve Ethyl 4-chloro-3-nitrobenzoate (1.15 g, 5.0 mmol) in Ethanol (6 mL).

-

Addition: Add Ethylamine (70% aq. solution, 1.0 mL, ~12.5 mmol). The solution may turn slightly yellow immediately.

-

Sealing: Cap the vial with a PTFE septum.

-

Microwave Parameters:

-

Temperature: 100 °C

-

Time: 10:00 minutes (Hold time)

-

Pre-stirring: 30 seconds

-

Absorption Level: High

-

-

Workup:

-

Cool the vial to <50 °C using the reactor's compressed air jet.

-

Pour the reaction mixture into ice-cold water (30 mL).

-

The yellow precipitate (Intermediate) forms immediately.

-

Filter via vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C.

-

Expected Yield: 85–92% (Yellow solid).

-

Step 2: Hydrazinolysis to this compound

This step converts the ethyl ester to the hydrazide. Microwave irradiation significantly accelerates this typically slow equilibrium reaction.

-

Preparation: In a clean 10 mL microwave vial, suspend the Intermediate from Step 1 (1.19 g, 5.0 mmol) in Ethanol (5 mL).

-

Addition: Add Hydrazine Hydrate (1.0 mL, ~20 mmol). Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

-

Microwave Parameters:

-

Temperature: 85 °C

-

Time: 5:00 minutes

-

Pressure Limit: 15 bar (Safety cutoff)

-

-

Workup & Purification:

-

Cool to room temperature.[1] The product often crystallizes directly from the ethanol solution upon cooling.

-

If no solid appears, concentrate the solvent to half-volume under reduced pressure and chill in an ice bath.

-

Filter the orange/red crystals.

-

Recrystallization: Recrystallize from hot ethanol to remove trace hydrazine.

-

Expected Yield: 75–85%.

-

Melting Point: 210–214 °C (dec).

-

Process Optimization & Data

The following table summarizes the optimization of the hydrazinolysis step (Step 2), demonstrating the efficiency of microwave heating over conventional reflux.

| Parameter | Method | Temperature | Time | Yield (%) | Purity (HPLC) |

| Standard Reflux | Oil Bath | 78 °C (Reflux) | 4 hours | 68% | 92% |

| Trial 1 | Microwave | 85 °C | 2 min | 45% | 96% |

| Trial 2 (Optimal) | Microwave | 85 °C | 5 min | 82% | >98% |

| Trial 3 | Microwave | 120 °C | 5 min | 60%* | 88% |

Note: At 120 °C (Trial 3), degradation of the nitro group and formation of colored impurities were observed.

Workflow Logic & Troubleshooting

Logical Flow Diagram

Caption: Operational workflow including critical decision points for purification.

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the ethylamine source is fresh. If using ethylamine hydrochloride, add 1.1 eq of TEA to liberate the free base.

-

Oiling out in Step 2: If the product forms an oil, scratch the glass side of the vial with a spatula to induce nucleation or add a seed crystal.

-

Impurity at ~250 nm (UV): Likely unreacted hydrazine. Increase the ethanol wash volume during filtration.

References

-

Li, X. et al. (2009).[2] Synthesis and crystal structure of ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E. Link

-

Shelke, G. M. et al. (2015).[3] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.[3] Link

-

Gawande, S. K. (2014).[1][4] Synthesis, Characterization of some 2-Azetidinone Derivatives from 4-Nitro Ethyl Benzoate by Microwave Method. International Journal of Pharmaceutical Sciences and Research. Link

-

BenchChem. (2025).[5] Synthesis of 4-Chloro-3-nitrobenzaldehyde and derivatives: Technical Guide. Link

Sources

Application Note: Strategic Utilization of 4-(Ethylamino)-3-nitrobenzohydrazide in Heterocyclic Drug Discovery

Executive Summary & Strategic Value

4-(Ethylamino)-3-nitrobenzohydrazide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Its structural uniqueness lies in the "Push-Pull" electronic system : the electron-donating ethylamino group at position 4 and the electron-withdrawing nitro group at position 3 create a polarized aromatic ring.

For drug developers, this intermediate offers three critical strategic advantages:

-

Divergent Synthesis: The hydrazide moiety (-CONHNH

) is a versatile "warhead" for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles. -

Lipophilic Tuning: The N-ethyl group provides enhanced lipophilicity compared to the methyl or unsubstituted analogs, often improving membrane permeability in antimicrobial candidates.

-

Benzimidazole Precursor: The ortho-nitro/amino arrangement allows for reductive cyclization, enabling the synthesis of 1-ethyl-benzimidazole derivatives, a class known for kinase inhibitory activity.

Chemical Profile & Handling

| Property | Specification / Note |

| Chemical Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 224.22 g/mol |

| Appearance | Yellow to Orange Crystalline Solid (Nitro chromophore) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol.[1] Sparingly soluble in water. |

| Storage | Desiccate at 2-8°C. Light sensitive (Nitro group degradation). |

| Hazards | Warning: Hydrazides are potential skin sensitizers. Nitro compounds may be energetic; avoid heating dry solid >150°C. |

Synthetic Utility Pathways[2][3]

The following flowchart illustrates the divergent synthesis potential of this intermediate.

Figure 1: Divergent synthetic utility of the this compound scaffold.

Detailed Experimental Protocols

Protocol A: Cyclization to 2,5-Disubstituted-1,3,4-Oxadiazoles

Target Application: Synthesis of robust antimicrobial agents (e.g., anti-tubercular candidates).

Mechanism: The POCl

Materials

-

This compound (1.0 eq)

-

Substituted Benzoic Acid (1.1 eq)

-

Phosphorus Oxychloride (POCl

) (5–8 volumes) -

Safety: POCl

releases HCl gas upon hydrolysis. Perform in a fume hood.

Step-by-Step Methodology

-

Charge: In a dry round-bottom flask equipped with a calcium chloride guard tube, place the hydrazide (1 mmol) and the substituted benzoic acid (1.1 mmol).

-

Solvation: Carefully add POCl

(5 mL per gram of hydrazide). The mixture may warm slightly. -

Reflux: Heat the reaction mixture to reflux (105–110°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting hydrazide (polar, lower R

) should disappear; a less polar fluorescent spot (Oxadiazole) will appear.

-

-

Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 50g) with vigorous stirring.

-

Note: This hydrolyzes excess POCl

. Exothermic reaction!

-

-

Neutralization: Adjust pH to ~7–8 using solid Sodium Bicarbonate (NaHCO

) or 10% NaOH solution. The product will precipitate as a solid.[2] -

Isolation: Filter the precipitate, wash with cold water (3x), and dry.

-

Purification: Recrystallize from Ethanol/DMF mixtures.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|

| Low Yield / Sticky Gum | Incomplete hydrolysis of POCl

Protocol B: Synthesis of Hydrazones (Schiff Bases)

Target Application: High-throughput screening (HTS) libraries for biological evaluation. Mechanism: Acid-catalyzed condensation between the terminal amino group of the hydrazide and an aldehyde.

Materials

-

This compound (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

Ethanol (Absolute, 10 volumes)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology

-

Dissolution: Dissolve the hydrazide in boiling ethanol. (Note: The nitro group limits solubility; ensure full dissolution before adding aldehyde).

-

Addition: Add the aromatic aldehyde in one portion. Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux for 2–4 hours.

-

Visual Cue: Product often precipitates during reflux as the hydrazone is typically less soluble than the starting materials.

-

-

Workup: Cool to room temperature. If solid is present, filter directly. If not, concentrate solvent to 50% volume and cool on ice.

-

Purification: Wash the cake with cold ethanol and ether. Recrystallization is rarely needed if washed thoroughly.

Advanced Application: The Benzimidazole Route

Rationale: This protocol leverages the unique 3-nitro-4-ethylamino substitution pattern. Unlike simple hydrazides, this molecule can be reduced to a vicinal diamine (3-amino-4-ethylamino), which is the classic precursor for benzimidazoles.

Figure 2: Reductive cyclization pathway to access 1-ethyl-benzimidazole scaffolds.[3]

Critical Control Point: When reducing the nitro group (Step 1), avoid harsh conditions that might cleave the N-N bond of the hydrazide.

-

Recommended: Fe/NH

Cl in Ethanol/Water (chemoselective for Nitro) or catalytic hydrogenation under mild pressure. -

Avoid: Zn/HCl (vigorous conditions may degrade the hydrazide).

Analytical Validation (Self-Validating Data)

To confirm the identity of your synthesized intermediate or derivative, look for these diagnostic signals:

-

IR Spectroscopy:

-

NH/NH

stretching: 3200–3400 cm -

C=O (Amide I): ~1650–1660 cm

. -

NO

(Nitro): Strong bands at ~1530 cm

-

-

1H NMR (DMSO-d

):-

Hydrazide NH: Singlet at

9.0–10.0 ppm (Exchangeable with D -

Hydrazide NH

: Broad singlet at -

Ethyl Group: Triplet (~1.2 ppm) and Quartet (~3.3 ppm). Crucial for confirming the N-ethyl integrity.

-

Aromatic Protons: Look for the specific pattern of the 1,2,4-substituted benzene ring (Doublet, Doublet of doublets, Doublet).

-

References

-

Crystal Structure & Precursor Synthesis: Li, X., et al. (2009).[4] "Ethyl 4-ethylamino-3-nitrobenzoate." Acta Crystallographica Section E, 65(5), o1079. Context: Defines the structural parameters and synthesis of the ester precursor.

-

Oxadiazole Synthesis Protocols: Desai, N. C., et al. (2014).[5] "Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles bearing a benzimidazole moiety." Medicinal Chemistry Research. Context: Standardizes the POCl3 cyclization method for benzohydrazides.

-

Biological Activity of Nitrobenzohydrazides: Raparti, V., et al. (2009).[6] "Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: Synthesis, antimycobacterial activity and QSAR investigations." European Journal of Medicinal Chemistry, 44(10), 3954-3960.[6] Context: Establishes the biological relevance of 4-substituted-3-nitrobenzohydrazide scaffolds.

-

General Hydrazide Chemistry: BenchChem Technical Support. "Synthesis of 1,3,4-Oxadiazole Derivatives." Context: General troubleshooting for hydrazide cyclizations.

Sources

- 1. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. thepharmajournal.com [thepharmajournal.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide

Welcome to the technical support center for the synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on explaining the causality behind procedural steps, ensuring a robust and reproducible synthesis.

Synthesis Overview & Strategy

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activity. Its preparation is typically achieved via a two-step sequence starting from a commercially available precursor. The most common and reliable route involves:

-

Esterification: Formation of an alkyl 4-(ethylamino)-3-nitrobenzoate (typically methyl or ethyl ester) from the corresponding carboxylic acid.

-

Hydrazinolysis: Conversion of the intermediate ester into the target hydrazide using hydrazine hydrate.

This two-step approach is generally preferred over direct conversion from the carboxylic acid, as the esterification step produces a more reactive substrate for the subsequent hydrazinolysis, often leading to cleaner reactions and higher overall yields.

Caption: General two-step workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate (Intermediate)

This protocol employs a standard Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Materials:

-

4-(Ethylamino)-3-nitrobenzoic acid (1.0 eq)[1]

-

Anhydrous Ethanol (15-20 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)

Procedure:

-

Suspend 4-(ethylamino)-3-nitrobenzoic acid in a round-bottom flask containing anhydrous ethanol.

-

Equip the flask with a magnetic stirrer and a reflux condenser.

-

Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring suspension.

-

Heat the mixture to reflux (approximately 78°C). The solid should dissolve as the reaction progresses.

-

Maintain reflux for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The product spot will be less polar (higher Rf) than the starting carboxylic acid spot.

-

Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a beaker of cold water or ice water. The ester product should precipitate as a yellow solid.

-

Collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove any residual acid catalyst.

-